molecular formula C17H21N3O3S3 B11096158 Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11096158
M. Wt: 411.6 g/mol
InChI Key: GOCGIBIELVGOCS-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. The core structure is a tetrahydro-1-benzothiophene-3-carboxylate , which contains a benzothiophene ring fused with a cyclohexane ring. The substituents on this core include a 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino) group and a propan-2-yl (isopropyl) group

    Benzothiophene: A heterocyclic compound containing a sulfur atom in the benzene ring. It’s found in various natural products and synthetic drugs.

    Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom. It’s known for its diverse biological activities.

    Isopropyl group: Commonly found in organic compounds and pharmaceuticals.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

    Thiadiazole Synthesis: Start by synthesizing the 5-methyl-1,3,4-thiadiazole ring. Various methods exist, including cyclization of thiosemicarbazide derivatives or reaction of hydrazine with thioamides.

    Acetylation: Introduce the acetyl group to the thiadiazole ring using acetic anhydride or acetyl chloride.

    Amidation: Couple the acetylated thiadiazole with an amino acid derivative (the carboxylate part).

    Benzothiophene Formation: Construct the benzothiophene core via cyclization reactions.

    Isopropyl Group Addition: Finally, attach the isopropyl group.

Industrial production methods may involve multistep processes with purification and optimization.

Chemical Reactions Analysis

    Oxidation/Reduction: Depending on the functional groups, this compound can undergo oxidation (e.g., converting thiol to disulfide) or reduction (e.g., reducing the carbonyl group).

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

    Common Reagents: Thionyl chloride, hydrazine, acetic anhydride, and various catalysts.

    Major Products: The final compound itself, along with intermediates during synthesis.

Scientific Research Applications

    Medicine: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Chemistry: Explore its reactivity and use as a building block for other compounds.

    Industry: Consider applications in materials science or drug development.

Mechanism of Action

    Targets: Identify cellular receptors, enzymes, or pathways affected by this compound.

    Pathways: Investigate how it modulates biological processes (e.g., signal transduction, gene expression).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related benzothiophenes or thiadiazoles.

    Similar Compounds: Explore other benzothiophene-based drugs or heterocyclic molecules.

Properties

Molecular Formula

C17H21N3O3S3

Molecular Weight

411.6 g/mol

IUPAC Name

propan-2-yl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H21N3O3S3/c1-9(2)23-16(22)14-11-6-4-5-7-12(11)26-15(14)18-13(21)8-24-17-20-19-10(3)25-17/h9H,4-8H2,1-3H3,(H,18,21)

InChI Key

GOCGIBIELVGOCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C

Origin of Product

United States

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